Cas no 285132-89-0 (2,6-Diethylaniline-D15)

2,6-Diethylaniline-D15 is a deuterated analog of 2,6-diethylaniline, where 15 hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced interference in analytical applications. The compound is particularly valuable in kinetic and metabolic research, where deuterium incorporation aids in tracing reaction pathways and studying isotope effects. Its high isotopic purity and chemical stability make it a reliable standard for quantitative analysis. Additionally, 2,6-Diethylaniline-D15 serves as a key intermediate in the synthesis of deuterated derivatives for pharmaceutical and agrochemical research, ensuring precise and reproducible results.
2,6-Diethylaniline-D15 structure
2,6-Diethylaniline-D15 structure
Product Name:2,6-Diethylaniline-D15
CAS No:285132-89-0
MF:C10H15N
MW:164.325227975845
CID:239739
PubChem ID:16213513
Update Time:2025-10-29

2,6-Diethylaniline-D15 Chemical and Physical Properties

Names and Identifiers

    • 2,6-Diethylaniline-D15
    • 2,6-DIETHYLANILINE, [D15]
    • 2,6-Diethylaniline-d15, 98 atom % D
    • 2,6-Bis[(~2~H_5_)ethyl](~2~H_5_)aniline
    • AKOS015912440
    • HY-W017455S
    • DTXSID90584006
    • J-017111
    • D98384
    • N, N, 3, 4, 5-pentadeuterio-2, 6-bis(1, 1, 2, 2, 2-pentadeuterioethyl)aniline
    • N,N,3,4,5-pentadeuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)aniline
    • CS-0564523
    • 285132-89-0
    • 28532-89-0
    • DA-49277
    • 2,6-Bis[(2H5)ethyl](2H5)aniline
    • Inchi: 1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D/hD2
    • InChI Key: FOYHNROGBXVLLX-IFODOZFGSA-N
    • SMILES: N([2H])([2H])C1C(=C([2H])C([2H])=C([2H])C=1C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 164.214600672g/mol
  • Monoisotopic Mass: 164.214600672g/mol
  • Isotope Atom Count: 15
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 99.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Solids
  • Density: 0.966 g/mL at 25 °C
  • Boiling Point: 243 °C(lit.)
  • Flash Point: 254 °F
  • Refractive Index: n20/D 1.545(lit.)
  • Solubility: Not determined

2,6-Diethylaniline-D15 Security Information

  • Hazardous Material transportation number:UN 2810 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-41
  • Safety Instruction: 26-36/37/39-45
  • Hazardous Material Identification: Xn

2,6-Diethylaniline-D15 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
491322-500MG
2,6-Diethylaniline-D15
285132-89-0
500mg
¥9586.1 2023-12-05

Additional information on 2,6-Diethylaniline-D15

Introduction to 2,6-Diethylaniline-D15 and Its Applications in Modern Chemical Research

2,6-Diethylaniline-D15, with the CAS number 285132-89-0, is a deuterated derivative of 2,6-diethylaniline, a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This introduction aims to provide a comprehensive overview of the compound's properties, synthesis methods, and its emerging applications in various scientific domains.

The molecular structure of 2,6-Diethylaniline-D15 features a benzene ring substituted with two ethyl groups at the 2- and 6-positions, with the hydrogen atoms replaced by deuterium atoms (D). This modification not only enhances the compound's stability but also allows for more precise analytical studies using mass spectrometry and NMR spectroscopy. The deuterated form is particularly valuable in research where isotope labeling is employed to track molecular interactions and metabolic pathways.

In recent years, 2,6-Diethylaniline-D15 has found utility in the development of advanced analytical techniques. Its unique isotopic signature makes it an ideal candidate for studying reaction mechanisms and kinetic processes in organic synthesis. Researchers have leveraged this compound to develop novel methods for detecting trace amounts of pollutants in environmental samples. The high sensitivity offered by deuterated analogs has enabled scientists to uncover previously undetectable intermediates in complex chemical reactions.

The pharmaceutical industry has also embraced 2,6-Diethylaniline-D15 for its potential in drug discovery and development. Deuterated compounds are increasingly being explored as they can exhibit improved pharmacokinetic properties, such as longer half-lives and reduced metabolic clearance. Studies have shown that incorporating deuterium atoms into drug molecules can enhance their efficacy and reduce side effects. For instance, derivatives of 2,6-Diethylaniline-D15 have been investigated as precursors for antiviral and anticancer agents, demonstrating promising results in preclinical trials.

One of the most intriguing applications of 2,6-Diethylaniline-D15 is in the field of materials science. The compound's ability to act as a building block for more complex molecules has led to the synthesis of novel polymers and coordination complexes with unique properties. These materials have potential applications in catalysis, electronics, and even in the development of next-generation sensors. The stability provided by deuterium labeling ensures that these materials maintain their integrity under harsh conditions, making them highly suitable for industrial use.

The synthesis of 2,6-Diethylaniline-D15 presents its own set of challenges but has been refined through recent advancements in organic chemistry. Researchers have developed efficient methods for introducing deuterium atoms into aromatic rings while maintaining regioselectivity. These techniques involve catalytic hydrogenation using deuterated hydrogen sources or directed ortho-metalation strategies that allow for precise control over substitution patterns. Such innovations have not only improved the yield of 2,6-Diethylaniline-D15 but also opened doors for synthesizing other deuterated aromatic compounds.

The environmental impact of using deuterated compounds like 2,6-Diethylaniline-D15 is another area of growing interest. While deuterium is a non-radioactive isotope and does not pose significant environmental hazards, its persistence in ecosystems remains an area of study. Researchers are exploring biodegradation pathways for these compounds to ensure they do not accumulate over time. Additionally, efforts are underway to develop green chemistry approaches that minimize waste and energy consumption during the synthesis of deuterated derivatives.

In conclusion,2,6-Diethylaniline-D15 (CAS no. 285132-89-0) is a versatile compound with far-reaching applications across multiple scientific disciplines. Its unique isotopic properties make it an invaluable tool for analytical chemistry, pharmaceutical research, materials science, and environmental studies. As our understanding of its applications grows,so does our ability to harness its potential for advancing scientific knowledge and technological innovation.

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